

A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-6-hydrazinylpyrimidine

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Compound of Interest

Compound Name: 4-Ethoxy-6-hydrazinylpyrimidine

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Abstract: This document provides a comprehensive guide to the spectroscopic analysis of **4-Ethoxy-6-hydrazinylpyrimidine**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases and literature, this guide outlines generalized experimental protocols and predicted spectroscopic data based on the analysis of structurally related pyrimidine derivatives. The aim is to equip researchers with the necessary information to undertake the synthesis and characterization of **4-Ethoxy-6-hydrazinylpyrimidine**.

Introduction

4-Ethoxy-6-hydrazinylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of the ethoxy and hydrazinyl functional groups suggests potential for various chemical transformations and biological interactions. Accurate spectroscopic characterization is a prerequisite for any further chemical or biological investigation of this compound. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Ethoxy-6-hydrazinylpyrimidine**. These predictions are based on the analysis of similar pyrimidine derivatives and general principles of spectroscopy.

Table 1: Predicted ^1H NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.3	Triplet	3H	-O-CH ₂ -CH ₃
~4.3	Quartet	2H	-O-CH ₂ -CH ₃
~6.0	Singlet	1H	Pyrimidine C5-H
~4.2 (broad)	Singlet	2H	-NH-NH ₂
~8.0 (broad)	Singlet	1H	-NH-NH ₂
~8.2	Singlet	1H	Pyrimidine C2-H

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~14	-O-CH ₂ -CH ₃
~62	-O-CH ₂ -CH ₃
~85	Pyrimidine C5
~155	Pyrimidine C2
~162	Pyrimidine C4
~168	Pyrimidine C6

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H Stretching (Hydrazine)
3100 - 3200	Medium	Aromatic C-H Stretching
2850 - 3000	Medium	Aliphatic C-H Stretching
1620 - 1650	Strong	C=N and C=C Stretching (Pyrimidine ring)
1550 - 1580	Strong	N-H Bending
1200 - 1300	Strong	C-O-C Asymmetric Stretching
1000 - 1100	Strong	C-O-C Symmetric Stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
168	[M] ⁺ (Molecular Ion)
153	[M - CH ₃] ⁺
140	[M - C ₂ H ₄] ⁺
125	[M - C ₂ H ₅ O] ⁺
111	[M - NH ₂ NH ₂ - H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for pyrimidine derivatives, which can be adapted for **4-Ethoxy-6-hydrazinylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the purified compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher field NMR spectrometer.^[1] For ¹H NMR, a

typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled experiment with a larger number of scans (e.g., 1024) is generally required for good signal-to-noise.[1]

Infrared (IR) Spectroscopy

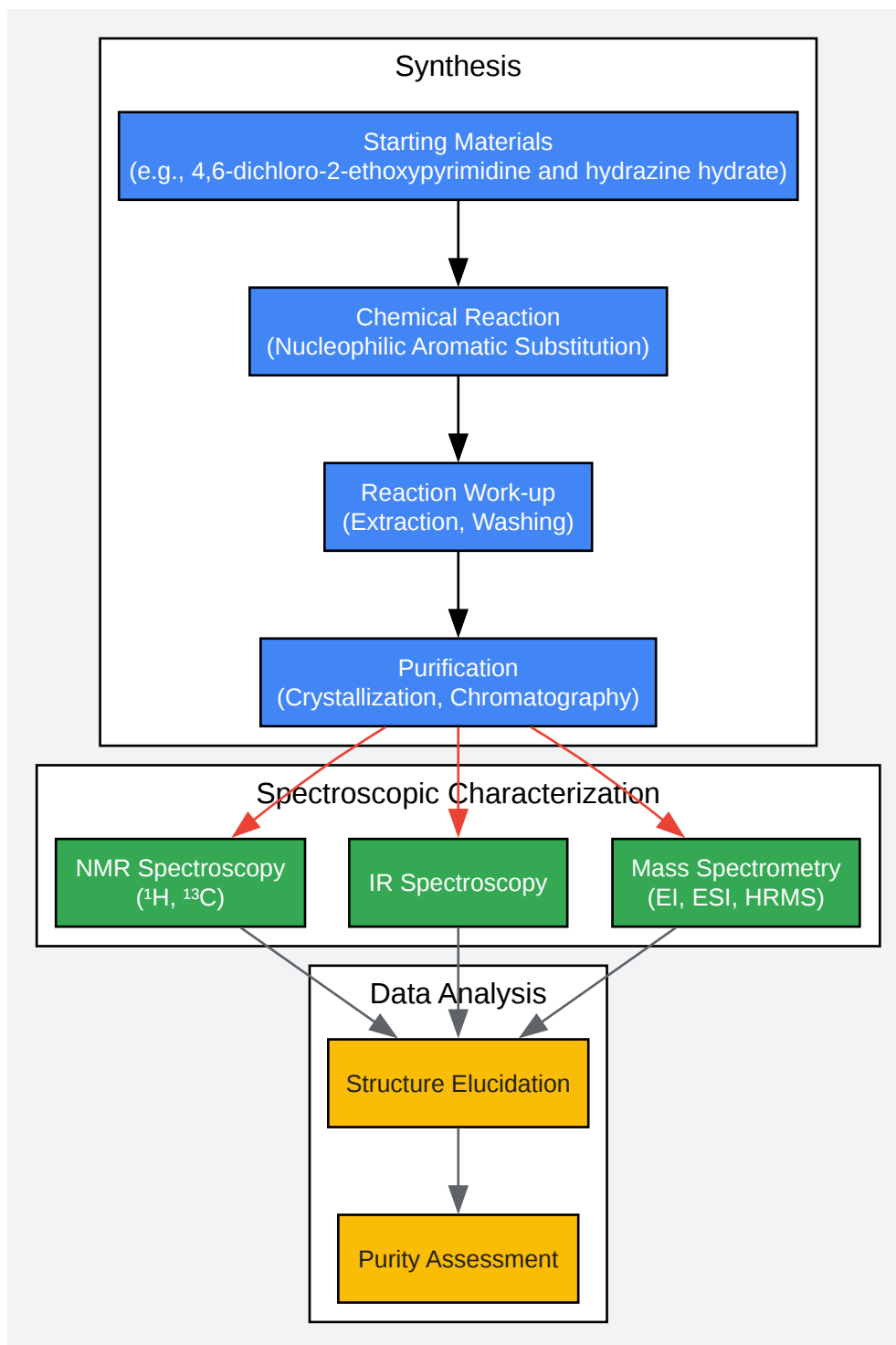
The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] For a solid sample, a small amount of the compound can be mixed with KBr and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. [2]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For determining the molecular weight and fragmentation pattern, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.[2] The sample can be introduced directly into the ion source, or via a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to mass analysis. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement to confirm the elemental composition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrimidine derivative like **4-Ethoxy-6-hydrazinylpyrimidine**.



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Figure 1: General workflow for the synthesis and spectroscopic characterization of **4-Ethoxy-6-hydrazinylpyrimidine**.

Conclusion

While direct experimental data for **4-Ethoxy-6-hydrazinylpyrimidine** is not readily available, this technical guide provides a solid foundation for researchers to approach its synthesis and characterization. The predicted spectroscopic data and generalized experimental protocols offer a starting point for the structural elucidation and purity assessment of this compound, which is crucial for its potential development in various scientific and medicinal applications.

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References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
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